molecular formula C22H15Cl3N2O2 B11566222 4-chloro-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol

4-chloro-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol

Cat. No.: B11566222
M. Wt: 445.7 g/mol
InChI Key: IORFJFAELVJYKO-UHFFFAOYSA-N
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Description

4-chloro-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol is a complex organic compound with a unique structure that includes multiple aromatic rings and halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol typically involves the condensation of 5-chlorosalicylaldehyde with 2-amino-5-methylpyridine in ethanol. The reaction is catalyzed by a few drops of glacial acetic acid and is refluxed for two hours . The resulting solution is allowed to evaporate slowly at room temperature, forming orange prism-shaped crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial methods might also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.

    Reduction: Reduction reactions may target the imine group, converting it to an amine.

    Substitution: Halogen substituents on the aromatic rings can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the phenolic group.

    Reduction: Amino derivatives from the reduction of the imine group.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

4-chloro-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol involves its interaction with specific molecular targets. The compound’s imine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the aromatic rings and halogen substituents may facilitate interactions with hydrophobic pockets in enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol is unique due to the presence of the benzoxazole ring, which imparts distinct electronic and steric properties. This structural feature differentiates it from other similar compounds and may contribute to its specific biological activities and chemical reactivity.

Properties

Molecular Formula

C22H15Cl3N2O2

Molecular Weight

445.7 g/mol

IUPAC Name

4-chloro-2-[[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-3,5-dimethylphenol

InChI

InChI=1S/C22H15Cl3N2O2/c1-11-7-19(28)16(12(2)21(11)25)10-26-14-4-6-20-18(9-14)27-22(29-20)15-8-13(23)3-5-17(15)24/h3-10,28H,1-2H3

InChI Key

IORFJFAELVJYKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl)O

Origin of Product

United States

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